molecular formula C₁₂H₁₃ClN₂ B1142764 4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole CAS No. 52353-81-8

4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole

Cat. No.: B1142764
CAS No.: 52353-81-8
M. Wt: 220.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a phenylethyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-(2-phenylethyl)-1H-imidazole.

    Chloromethylation: The imidazole derivative is then subjected to chloromethylation using reagents such as formaldehyde and hydrochloric acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and amines.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the imidazole compound.

Scientific Research Applications

4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme interactions and protein binding due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antimicrobial and anticancer drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The phenylethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-phenylethyl)-1H-imidazole: Lacks the chloromethyl group, resulting in different reactivity and applications.

    5-methyl-2-(2-phenylethyl)-1H-imidazole: Contains a methyl group instead of a chloromethyl group, leading to variations in chemical behavior.

Uniqueness

4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole is unique due to the presence of both the chloromethyl and phenylethyl groups, which confer distinct chemical properties and potential applications. The chloromethyl group allows for versatile chemical modifications, while the phenylethyl group enhances binding interactions in biological systems.

Properties

IUPAC Name

5-(chloromethyl)-2-(2-phenylethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c13-8-11-9-14-12(15-11)7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPSQYPITKVYDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC=C(N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.